

Purvalanol B: A Technical Guide to its Kinase Targets

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Compound of Interest

Compound Name: *Purvalanol B*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase targets of **Purvalanol B**, a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This document details the quantitative inhibitory data, experimental methodologies for target identification and characterization, and the key signaling pathways affected by this compound.

Executive Summary

Purvalanol B is a small molecule inhibitor that primarily targets cyclin-dependent kinases, key regulators of the cell cycle. It exhibits high potency in the nanomolar range against several CDK complexes. Beyond its well-documented effects on CDKs, **Purvalanol B** also engages other important signaling kinases, notably the mitogen-activated protein kinases (MAPKs) ERK1 and ERK2. This multi-targeted profile contributes to its cellular effects, including cell cycle arrest, induction of apoptosis, and autophagy. This guide serves as a technical resource for researchers investigating the mechanism of action and therapeutic potential of **Purvalanol B**.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **Purvalanol B** has been quantified against several key kinase targets. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the tables below.

Primary Cyclin-Dependent Kinase Targets

Target Kinase	IC50 (nM)
cdc2-cyclin B (CDK1-cyclin B)	6[1][2]
CDK2-cyclin A	6[1][2]
CDK2-cyclin E	9[1][2]
CDK5-p35	6[1][2]

Other Identified Kinase Targets

Target Kinase	IC50	Notes
p42/p44 MAPK (ERK1/ERK2)	-	Identified as major intracellular targets; inhibition of activity observed in cellular assays.[3][4]
P. falciparum Casein Kinase 1 (CK1)	7.07 μ M	Inhibits the growth of a chloroquine-resistant strain of P. falciparum.[1]

Note: **Purvalanol B** is reported to be highly selective for CDKs, with IC50 values greater than 10,000 nM for a range of other protein kinases.[3][5]

Experimental Protocols

This section details the methodologies employed to identify and characterize the kinase targets of **Purvalanol B**.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines the determination of IC50 values for **Purvalanol B** against purified kinase enzymes.

Objective: To measure the in vitro inhibitory activity of **Purvalanol B** against a specific kinase.

Materials:

- Recombinant human kinase (e.g., CDK2/cyclin A)
- Kinase substrate (e.g., Histone H1)
- **Purvalanol B** (dissolved in DMSO)
- ATP (at a concentration close to the K_m of the kinase)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μ M DTT)[6]
- Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[6]
- Multi-well plates

Procedure:

- Prepare serial dilutions of **Purvalanol B** in the kinase assay buffer.
- Add the kinase and substrate to the wells of the multi-well plate.
- Add the different concentrations of **Purvalanol B** to the wells. Include a DMSO-only control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
- Stop the reaction and measure the kinase activity using a luminescence-based method that quantifies ADP production.[6]
- Plot the percentage of kinase inhibition against the logarithm of the **Purvalanol B** concentration.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Affinity Chromatography for Target Identification

This method is used to identify cellular proteins that physically interact with **Purvalanol B**.

Objective: To isolate and identify the cellular binding partners of **Purvalanol B**.

Materials:

- EAH Sepharose™ 4B beads[2]
- **Purvalanol B**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)[2]
- Cell lysate
- Wash buffers
- Elution buffer
- SDS-PAGE gels
- Mass spectrometer for protein identification

Procedure:

- Immobilization of **Purvalanol B**:
 - Wash EAH Sepharose™ 4B beads with appropriate buffers (e.g., dilute HCl, NaCl, and increasing concentrations of DMSO).[2]
 - Incubate the beads with **Purvalanol B** and EDC to covalently couple the inhibitor to the beads.[2]
 - Wash the beads extensively to remove any non-covalently bound inhibitor.
- Affinity Pull-down:
 - Incubate the **Purvalanol B**-coupled beads with cell lysate for a defined period to allow for protein binding.[1][2]

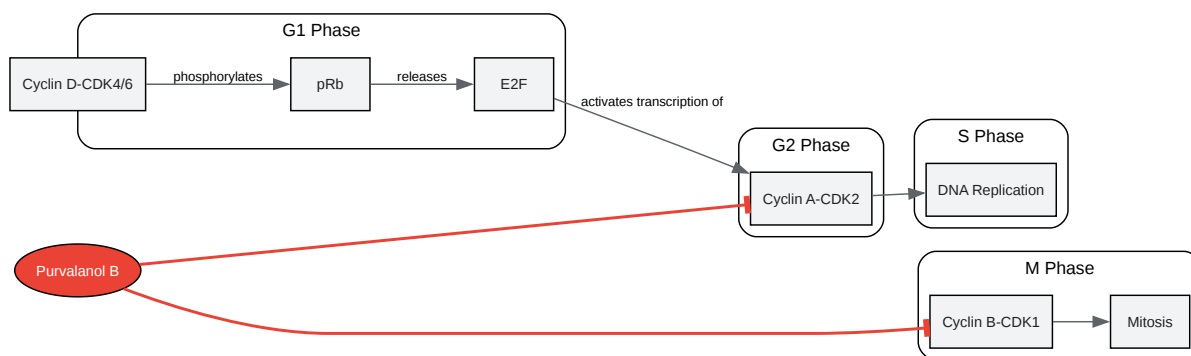
- Wash the beads with a series of buffers to remove non-specific binding proteins.
- Elution and Identification:
 - Elute the bound proteins from the beads.
 - Separate the eluted proteins by SDS-PAGE.
 - Excise the protein bands of interest and identify them using mass spectrometry.[5]

Signaling Pathways and Cellular Effects

Purvalanol B exerts its cellular effects by modulating several key signaling pathways.

Cell Cycle Regulation

As a potent inhibitor of CDKs, **Purvalanol B** directly impacts cell cycle progression. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[4][8]

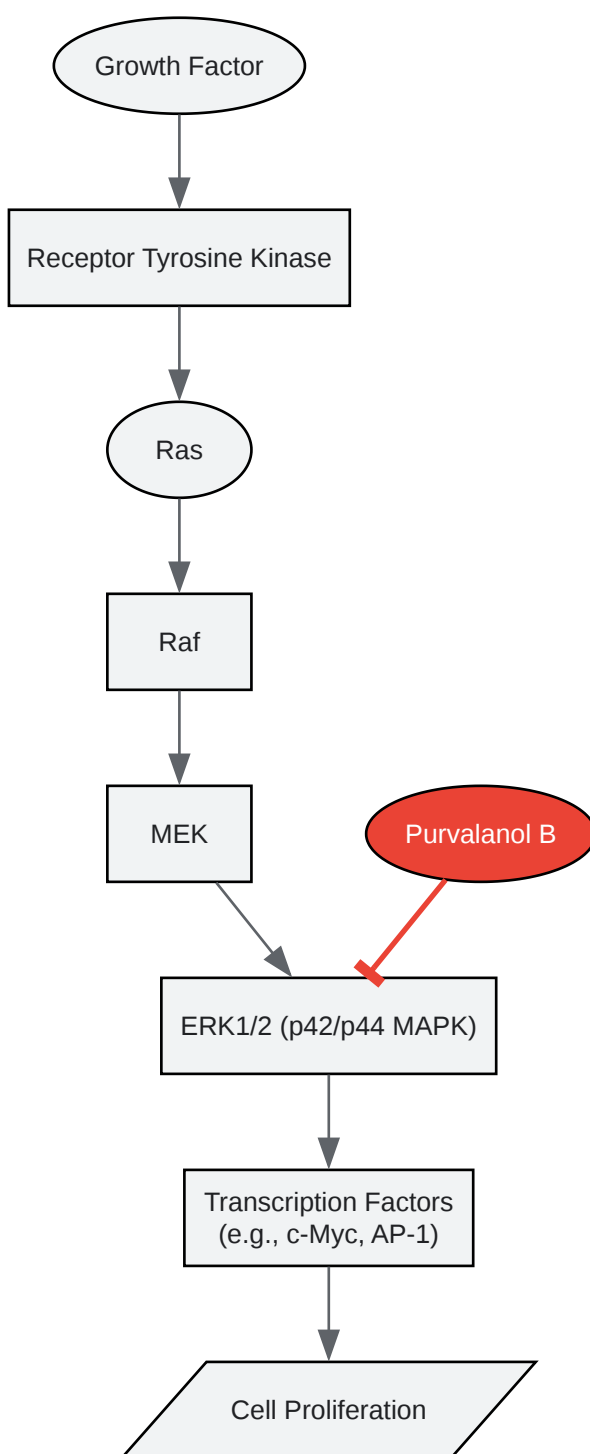


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Caption: **Purvalanol B** inhibits CDK1 and CDK2, leading to cell cycle arrest.

MAPK Signaling Pathway

Purvalanol B has been shown to inhibit the p42/p44 MAPK (ERK1/ERK2) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. The anti-proliferative effects of **Purvalanol B** are, in part, mediated through the inhibition of this pathway.[3][4]

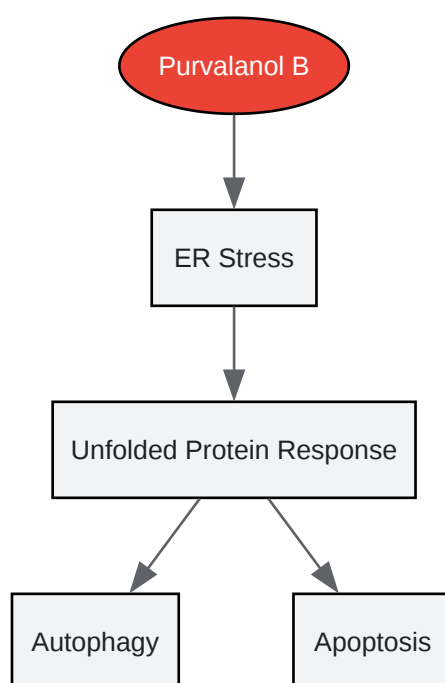


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Caption: **Purvalanol B** inhibits the ERK1/2 signaling pathway.

Induction of Apoptosis and Autophagy

Purvalanol B can induce programmed cell death (apoptosis) and autophagy in cancer cells. This is linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3] The related compound, Purvalanol A, has been shown to activate the p53 pathway and modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[9][10]



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